molecular formula C10H9BrN2O2 B13029115 Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

Cat. No.: B13029115
M. Wt: 269.09 g/mol
InChI Key: QPSAMLZAUYIHHW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2. It is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a carboxylate ester group at the 4th position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate typically involves the bromination of 1-methylindazole followed by esterification. One common method involves the reaction of 1-methylindazole with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5th position. The resulting 5-bromo-1-methylindazole is then subjected to esterification with methyl chloroformate in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate is unique due to the specific combination of substituents on the indazole ring, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the ester group allows for versatile chemical modifications and enhances its potential as a pharmacophore .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 5-bromo-1-methylindazole-4-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-13-8-4-3-7(11)9(10(14)15-2)6(8)5-12-13/h3-5H,1-2H3

InChI Key

QPSAMLZAUYIHHW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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